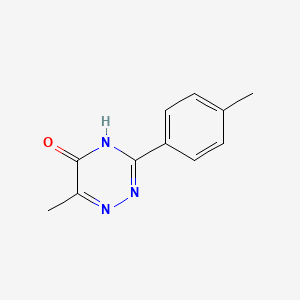
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol
Descripción general
Descripción
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a compound belonging to the triazine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.22 g/mol
- Melting Point : 247–248 °C
The compound is characterized by a triazine ring with a hydroxyl group and a methylphenyl substituent, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study compared its efficacy against various bacterial strains, highlighting the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound was found to inhibit biofilm formation effectively, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| SKOV-3 | 7.87–70.53 | Moderate to High |
| MCF-7 | 11.20–93.46 | Moderate |
These findings suggest that the compound can selectively target cancer cells while sparing normal cells .
Antioxidant Activity
Antioxidant properties of this compound were assessed using various assays. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 15 µg/mL. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial efficacy of this compound demonstrated its effectiveness against clinical strains of Staphylococcus aureus. The study revealed that at concentrations lower than those causing hemolysis in red blood cells, the compound maintained bacteriostatic properties .
- Anticancer Research : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner across multiple tested lines .
Propiedades
IUPAC Name |
6-methyl-3-(4-methylphenyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-3-5-9(6-4-7)10-12-11(15)8(2)13-14-10/h3-6H,1-2H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVCGMKLBNXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















